

Comprehensive Spectroscopic Characterization Guide: N-(3-Ethylphenyl)-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: *N*-(3-Ethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13222516

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Compound Identifier: **N-(3-Ethylphenyl)-1H-pyrazol-4-amine** CAS Registry Number: 2060028-38-6 Molecular Formula: C₁₁H₁₃N₃ Exact Mass: 187.1109 Da Molecular Weight: 187.24 g/mol [1][2]

Mass Spectrometry (LC-MS/HRMS) ionization & Fragmentation Logic

In Electrospray Ionization (ESI) positive mode, the molecule typically forms the protonated molecular ion

. The fragmentation pattern is dictated by the stability of the aromatic systems and the lability of the ethyl substituent.

Primary Ion:

(
, 100% abundance)

Key Diagnostic Fragments (MS/MS)

- 159 (M - 29): Loss of the ethyl group (). This is a characteristic cleavage for alkyl-substituted aromatics, often involving a tropylium ion rearrangement.
- 96-97: Cleavage of the C-N bond between the pyrazole and the aniline nitrogen, generating a pyrazolyl cation or radical.
- 77: Phenyl cation (indicative of the aromatic ring, though less common in soft ionization).

Fragmentation Pathway Diagram

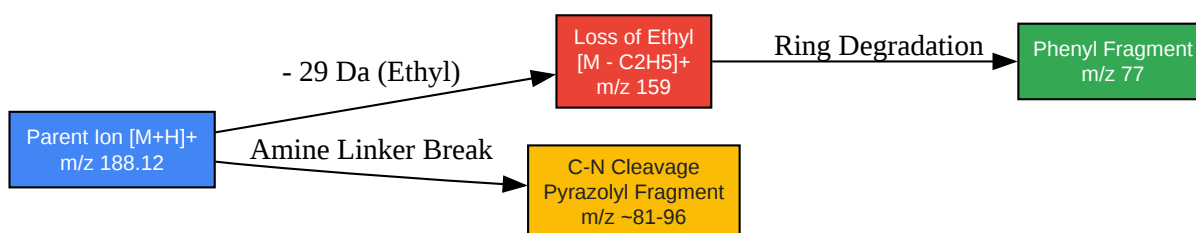


Figure 1: Predicted ESI-MS Fragmentation Pathway

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Nuclear Magnetic Resonance (NMR)

¹H NMR (Proton) Spectroscopy

Solvent: DMSO-

(Recommended for solubility and exchangeable proton visibility). Frequency: 400 MHz or higher.

The spectrum is characterized by three distinct regions: the aliphatic ethyl group, the aromatic phenyl core, and the heterocyclic pyrazole ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
12.40 - 12.80	Broad Singlet (br s)	1H	Pyrazole N-H	Highly exchangeable; may disappear with shake.
7.60 - 8.00	Broad Singlet (s)	2H	Pyrazole C3-H / C5-H	Often appear equivalent due to rapid annular tautomerism.
7.45	Singlet (s)	1H	Phenyl H-2	Isolated proton between amine and ethyl group.
7.20	Broad Singlet (br s)	1H	Amine N-H	Linker proton; shift varies with concentration/temp.
7.05	Triplet (t, Hz)	1H	Phenyl H-5	Meta-proton; pseudo-triplet due to H4/H6 coupling.
6.60 - 6.80	Multiplet (m)	2H	Phenyl H-4, H-6	Ortho/Para to amine; shielded by electron donation.
2.55	Quartet (q, Hz)	2H	Ethyl	Benzylic methylene.
1.18	Triplet (t, Hz)	3H	Ethyl	Terminal methyl.

^{13}C NMR (Carbon) Spectroscopy

Solvent: DMSO-

- Aliphatic:

15.8 ()
, 28.9 ()
).

- Aromatic (Phenyl):

148.5 (C-N), 145.0 (C-Ethyl), 129.5 (C-5), 119.0 (C-6), 116.5 (C-2), 113.5 (C-4).

- Heterocyclic (Pyrazole):

135-140 (Broad C-3/C-5), 125.0 (C-4 ipso).

Infrared Spectroscopy (FT-IR)

Sampling Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.

- 3200 - 3400 cm^{-1} : N-H stretching (Broad). Overlap of pyrazole ring NH and secondary amine NH.
- 2850 - 2960 cm^{-1} : C-H stretching (Aliphatic). Distinct bands for methyl/methylene of the ethyl group.
- 1580 - 1610 cm^{-1} : C=C / C=N aromatic ring stretching.
- 1500 - 1520 cm^{-1} : N-H bending (Scissoring).
- 800 - 700 cm^{-1} : C-H out-of-plane bending (aromatic). Diagnostic for meta-substitution (3-ethyl).

Experimental Protocol: Synthesis & Verification

Context: To generate the sample for the above data, a Buchwald-Hartwig cross-coupling is the industry-standard method for high purity.

Workflow Diagram

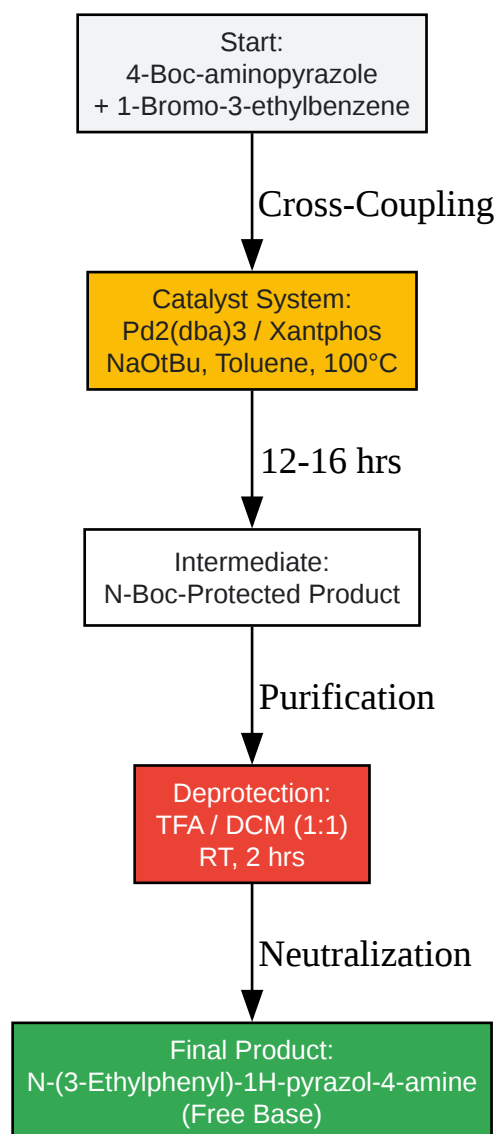


Figure 2: Synthesis Workflow for Spectroscopic Sample Generation

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Step-by-Step Methodology

- Coupling: Charge a reaction vessel with tert-butyl (1H-pyrazol-4-yl)carbamate (1.0 eq), 1-bromo-3-ethylbenzene (1.1 eq),

(0.02 eq), and Xantphos (0.04 eq).

- Solvent: Add anhydrous toluene (0.2 M concentration) and Sodium tert-butoxide (2.5 eq).
- Reaction: Degas with Argon/Nitrogen. Heat to 100°C for 16 hours.
- Workup: Cool, filter through Celite, and concentrate.
- Deprotection: Dissolve crude in DCM/TFA (1:1). Stir at RT for 2 hours to remove the Boc group (if Boc protection was used on the pyrazole N or amine). Note: If using unprotected 4-aminopyrazole, skip this step, but yields may be lower.
- Purification: Flash column chromatography (MeOH/DCM gradient).

References

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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Definitive guide on MS fragmentation and IR bands).
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Sources

- [1. chemscene.com \[chemscene.com\]](https://chemscene.com)

- [2. 2060028-38-6_N-\(3-Ethylphenyl\)-1H-pyrazol-4-amineCAS号:2060028-38-6_N-\(3-Ethylphenyl\)-1H-pyrazol-4-amine【结构式 性质 英文】 - 化源网 \[chemsrc.com\]](#)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide: N-(3-Ethylphenyl)-1H-pyrazol-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13222516/docs#comprehensive-spectroscopic-characterization-guide-n-3-ethylphenyl-1h-pyrazol-4-amine>]

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